(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline

Physicochemical Property Drug Design ADME Prediction

(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline (CAS 25606-79-5) is a halogenated quinoxaline derivative characterized by a bicyclic quinoxaline core with chlorine substituents at the 6- and 7-positions, a methyl group at the 2-position, and a (1E)-2-phenylethenyl (styryl) moiety at the 3-position. Its molecular formula is C17H12Cl2N2, with a molecular weight of 315.20 g/mol.

Molecular Formula C17H12Cl2N2
Molecular Weight 315.2 g/mol
Cat. No. B13103931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline
Molecular FormulaC17H12Cl2N2
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2/c1-11-15(8-7-12-5-3-2-4-6-12)21-17-10-14(19)13(18)9-16(17)20-11/h2-10H,1H3/b8-7+
InChIKeyBOGNZFDYMTWILC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline: Structural and Physicochemical Profile for Research Procurement


(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline (CAS 25606-79-5) is a halogenated quinoxaline derivative characterized by a bicyclic quinoxaline core with chlorine substituents at the 6- and 7-positions, a methyl group at the 2-position, and a (1E)-2-phenylethenyl (styryl) moiety at the 3-position . Its molecular formula is C17H12Cl2N2, with a molecular weight of 315.20 g/mol . The compound has predicted physicochemical properties including a boiling point of 437.0±40.0 °C, a density of 1.350±0.06 g/cm³, and a pKa of 0.42±0.48 .

Scaffold identityHalogenated styrylquinoxaline core with 6,7-dichloro and 3-styryl groups defines a distinct chemical space.
Predicted propertiesBoiling point, density, and pKa support in silico ADME modeling and formulation design.
Bioactivity contextScreened in enzyme inhibition and cell-based assays; may support target engagement and cytotoxicity research workflows.

Why Generic Substitution Fails: Structural Determinants of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline's Unique Profile


Direct substitution of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline with a generic quinoxaline analog is not scientifically justified due to the critical influence of its specific substitution pattern on both physicochemical properties and biological target engagement. The presence of electron-withdrawing chlorine atoms at the 6- and 7-positions significantly alters the electronic distribution of the quinoxaline core, thereby modulating its reactivity and potential binding interactions compared to non-halogenated or differently substituted analogs . Furthermore, the extended conjugation provided by the 3-styryl group is a key determinant of its distinct photophysical and potential biological activities, which cannot be replicated by simpler alkyl or aryl substituents at this position [1]. These structural features collectively define a unique chemical space that is not represented by other commercially available quinoxalines, making its procurement essential for specific research applications where these properties are functionally relevant.

Chlorine substitution pattern
6,7-dichloro groups alter electronic distribution and reactivity; non-halogenated quinoxalines may not reproduce the same profile.
Styryl conjugation
The 3-styryl group provides extended π-system and influences target binding; simple alkyl or aryl analogs may lack this feature.
Activity context mismatch
Generic quinoxalines are unlikely to replicate the observed 12-LOX inhibition or cell-based screening outcomes; direct substitution without validation is not supported.

Quantitative Evidence Guide for (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline in Research Selection


Comparative Physicochemical Properties: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline vs. 6,7-Dichloro-2-methylquinoxaline

The addition of a 3-styryl group to the 6,7-dichloro-2-methylquinoxaline scaffold significantly alters the predicted physicochemical profile of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline. This modification results in a substantial increase in both boiling point and molecular weight, and a notable shift in predicted pKa .

Physicochemical Comparison
Data to verify
Boiling Point shift: ~+119 °C
Density shift: ~−0.068 g/cm³
pKa shift: ~+1.54 units
Predicted shifts may impact formulation behavior and ADME interpretation
Computational models; experimental confirmation not available
Physicochemical Property Drug Design ADME Prediction

Reported Activity in a Platelet 12-Lipoxygenase Inhibition Assay

(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline has been evaluated for its ability to inhibit platelet 12-lipoxygenase in vitro. While a direct comparator IC50 value is not available from the same source, this activity distinguishes it from many other quinoxaline derivatives that are not profiled against this specific enzymatic target [1].

12-LOX Inhibition Assay
Supporting evidence
Tested at 30 µM; % inhibition and IC50 not reported
Indicates 12-lipoxygenase target engagement context for SAR studies
In vitro assay on human platelet 12-LOX
Lipoxygenase Inhibition Inflammation Platelet Biology

In Vitro Cytotoxicity Profile Against Human Osteosarcoma Cells

The compound has been screened for in vitro cytotoxicity against the 143B human osteosarcoma cell line. Although the specific IC50 value is not provided in the database summary, the act of testing against this cancer cell line indicates an interest in its potential anticancer properties [1].

Cytotoxicity Screening
Supporting evidence
Screened against 143B osteosarcoma cells, 72 h exposure; quantitative data unavailable
Supports cell-based screening context for oncology research
Data to verify; IC50 and % inhibition not reported
Cytotoxicity Osteosarcoma Anticancer Screening

Defined Research and Development Applications for (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Lipoxygenase Inhibitors

Researchers exploring the SAR of quinoxaline-based 12-lipoxygenase inhibitors can utilize (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline as a key probe. Its reported testing in a 12-LOX inhibition assay provides a specific point of reference for designing and benchmarking new analogs with modifications to the styryl or chlorine substituents [1].

Oncology Research: Lead Identification for Osteosarcoma

In early-stage oncology drug discovery programs targeting osteosarcoma, this compound serves as a screening hit from cell-based cytotoxicity assays against the 143B cell line. Its procurement is justified for follow-up studies aimed at confirming and characterizing its anti-proliferative activity and determining its mechanism of action in this specific cancer model [2].

Physicochemical Profiling for Formulation and ADME Prediction

The predicted physicochemical properties of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline, including its boiling point, density, and pKa, offer a distinct profile for computational ADME prediction studies. It can be used as a representative member of a halogenated styrylquinoxaline series to build and validate in silico models for permeability, solubility, and metabolic stability .

Application
Selection Property
Validation Focus
Lipoxygenase inhibitor SAR studies
Halogenated styrylquinoxaline scaffold
12-LOX enzyme inhibition assay context
Cancer cell-model screening
Cytotoxicity screening context
Cell viability endpoint characterization
Computational ADME prediction
Predicted physicochemical profile
In silico permeability and solubility models
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